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Compound of Interest

Compound Name: 3X8QW8Msr7

Cat. No.: B15187602

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of neratinib, an irreversible pan-HER
tyrosine kinase inhibitor. Due to the hypothetical nature of "Neurotinib-XYZ," this document
focuses on the well-documented characteristics of neratinib as a real-world analogue for
targeted cancer therapy.

Introduction

Neratinib is a potent, orally available small molecule that functions as an irreversible tyrosine
kinase inhibitor (TKI).[1] It is designed to target members of the human epidermal growth factor
receptor (HER) family, specifically EGFR (HER1), HER2, and HERA4.[2][3] By covalently binding
to these receptors, neratinib effectively blocks downstream signaling pathways that are crucial
for the proliferation and survival of cancer cells.[4][5] Its primary application is in the extended
adjuvant treatment of early-stage, HER2-overexpressed/amplified breast cancer.[3]

Target Protein Binding Affinity and Selectivity

Neratinib's mechanism of action is characterized by its irreversible binding to the ATP-binding
pocket of its target kinases.[2] This covalent bond is formed with a conserved cysteine residue
within the kinase domain—specifically Cys-805 in HER2 and Cys-773 in EGFR.[2][4] This
irreversible interaction provides sustained inhibition of receptor phosphorylation and
downstream signaling.[6]
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The selectivity of neratinib is a key aspect of its therapeutic profile. While it potently inhibits
HER family kinases, it demonstrates significantly less activity against other kinases, such as c-
Met, KDR (VEGFR2), and Src, and does not significantly inhibit serine-threonine kinases like
AKT in cell-free assays.[2]

Quantitative Binding Affinity Data

The binding affinity of neratinib is typically quantified by the half-maximal inhibitory
concentration (IC50), which represents the concentration of the drug required to inhibit 50% of
the target enzyme's activity. The IC50 values for neratinib against its primary targets and other
selected kinases are summarized below.

Target Protein IC50 Value (nM) Assay Type Reference
HER2 (ErbB2) 59 Cell-free [21[7]
EGFR (HER1) 92 Cell-free [21[7]

HER4 (ErbB4) 19 Cell-free [8]

KDR (VEGFR2) >1,000 Cell-free [2]

Src >1,000 Cell-free [2]

Molecular Mechanism and Signaling Pathways

Neratinib exerts its anti-tumor effects by disrupting the HER signaling network. The HER family
of receptors, particularly HER2, are key drivers of cell growth, proliferation, and survival.[1]
Upon activation, these receptors form homodimers or heterodimers, leading to the
autophosphorylation of their intracellular tyrosine kinase domains.[2] This phosphorylation
event initiates a cascade of downstream signaling, most notably through the PI3BK/AKT/mTOR
and RAS/RAF/MEK/ERK (MAPK) pathways.[4][5]

Neratinib's irreversible binding to the kinase domain of EGFR, HER2, and HER4 prevents this
initial autophosphorylation step.[3] This blockade leads to the downregulation of both the
PISK/AKT and MAPK pathways, ultimately resulting in cell cycle arrest and apoptosis in cancer
cells dependent on these signals.[5][9]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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